3-(Benzylamino)-5-(3-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one
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Overview
Description
3-(Benzylamino)-5-(3-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one is a complex organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylamino)-5-(3-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of benzylamine and 3-toluidine as starting materials, which undergo a series of reactions including condensation, cyclization, and oxidation to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production. Techniques such as recrystallization and chromatography may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Benzylamino)-5-(3-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
3-(Benzylamino)-5-(3-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 3-(Benzylamino)-5-(3-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with DNA replication processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzylamino)-3-((4-methoxyphenyl)imino)-9-methyl-4H-pyrido(1,2-a)pyrimidin-4-one
- 3-(Benzylamino)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Uniqueness
3-(Benzylamino)-5-(3-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C28H21N3O2 |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
12-(benzylamino)-10-(3-methylanilino)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one |
InChI |
InChI=1S/C28H21N3O2/c1-17-8-7-11-19(14-17)30-22-15-23(29-16-18-9-3-2-4-10-18)26-25-24(22)27(32)20-12-5-6-13-21(20)28(25)33-31-26/h2-15,29-30H,16H2,1H3 |
InChI Key |
VLEVDRBVAFVSFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C3C4=C(C5=CC=CC=C5C3=O)ON=C4C(=C2)NCC6=CC=CC=C6 |
Origin of Product |
United States |
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